molecular formula C10H4Cl8 B13425153 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene

Cat. No.: B13425153
M. Wt: 407.7 g/mol
InChI Key: MXWWQTOZVNNERA-YEENQZKDSA-N
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Description

Evolution of Cyclodiene Insecticides in Agricultural Pest Management

Cyclodiene insecticides emerged as a dominant force in pest control following World War II, with their development closely tied to advances in chlorinated hydrocarbon chemistry. The structural core of these compounds—a bicyclic framework with multiple chlorine substituents—provided unprecedented stability and persistence against insect populations. Chlordane, first synthesized in 1945, pioneered this class, followed by related compounds such as aldrin (1948), dieldrin (1948), and heptachlor (1949). These agents shared a common mechanism of action targeting γ-aminobutyric acid (GABA) receptors in insect nervous systems, inducing hyperexcitation and death.

The adoption of cyclodienes coincided with intensifying agricultural production demands. Between 1945 and 1960, global cropland treated with organochlorines expanded by 300%, driven by their broad-spectrum efficacy against Coleoptera, Lepidoptera, and Orthoptera species. Technical-grade chlordane typically contained 60–85% active isomers (cis- and trans-chlordane), with heptachlor and nonachlor as primary contaminants. This complex mixture proved effective against soil-dwelling pests through residual activity lasting up to 15 years in certain soil types.

Table 1: Key Cyclodiene Insecticides and Their Agricultural Applications

Compound Introduction Year Primary Target Pests Application Method
Chlordane 1945 Termites, soil insects Soil incorporation
Aldrin 1948 Corn rootworm, wireworms Seed treatment
Dieldrin 1948 Locusts, beetle larvae Aerial spraying
Heptachlor 1949 Fire ants, crop borers Foliar application

The persistence of cyclodienes became both their strength and limitation. Field trials demonstrated that a single chlordane application at 1.5 kg/ha provided protection against termite infestations for over a decade. However, this stability facilitated bioaccumulation in food chains, with detectable residues found in 93% of soil samples from treated U.S. farmlands a decade after application. Resistance evolution further complicated their use, with Tribolium castaneum populations developing target-site mutations in GABA receptors after just 5–7 generations of exposure.

Position of 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene in Pest Control Paradigms

Chlordane’s unique chemical architecture—a norbornene derivative with eight chlorine atoms—positioned it as a versatile tool in integrated pest management systems. The compound’s 3a,4,7,7a-tetrahydro-4,7-methanoindene core provided exceptional lipid solubility, enabling rapid cuticular penetration in arthropods. Its octachloro configuration (C10Cl8) enhanced stability against metabolic degradation compared to earlier chlorinated compounds like DDT.

Agricultural deployment focused on three primary domains:

  • Soil pest suppression : Chlordane’s vapor pressure (0.00001 mmHg at 25°C) allowed gradual volatilization from treated soils, creating a protective gas barrier against subterranean insects.
  • Structural termite control : The compound’s adhesion to cellulose matrices made it ideal for pre-construction soil treatments, with efficacy demonstrated in 98% of treated buildings over 10-year periods.
  • Synergistic formulations : Technical mixtures containing 15% cis-chlordane and 15% trans-chlordane were often combined with piperonyl butoxide to inhibit insect cytochrome P450 detoxification pathways.

The compound’s stereochemistry significantly influenced bioactivity. Cis-chlordane exhibited 3.2-fold greater affinity for insect GABA receptors compared to the trans isomer, though field applications relied on the technical mixture for economic viability. Resistance monitoring revealed that Tribolium populations developed A302S mutations in Rdl genes, reducing chlordane binding efficiency by 40–60%. This resistance mechanism emerged independently in at least six global populations, driving the need for rotational insecticide protocols.

Properties

Molecular Formula

C10H4Cl8

Molecular Weight

407.7 g/mol

IUPAC Name

(1R,2R,6S,7R)-1,4,5,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H4Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h1-2,4-5H/t2-,4+,5?,8-,9-/m1/s1

InChI Key

MXWWQTOZVNNERA-YEENQZKDSA-N

Isomeric SMILES

C1=C(C([C@@H]2[C@@H]1[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the chlorination of bicyclic hydrocarbon precursors such as chlordene or related methanoindene derivatives. The process typically uses:

Specific Synthetic Routes

Step Description Reaction Conditions Notes References
1 Starting Material Preparation Use of chlordene (4,7-methano-1H-indene derivatives) Bicyclic hydrocarbon precursor with partial saturation
2 Chlorination Lewis acid catalysis (e.g., FeCl3) or radical initiators Chlorine gas or other chlorinating agents introduced under controlled temperature
3 Isolation and Purification Extraction with solvents such as toluene or benzene; silver nitrate solution extraction for assay Purification by recrystallization or chromatography to separate isomers
4 Isomer Separation Separation of cis- and trans-isomers by chromatographic methods Important for obtaining the desired stereochemistry

Industrial and Laboratory Scale Preparation

  • Industrial Synthesis:
    Typically involves bulk chlorination of chlordene using chlorine gas in the presence of Lewis acid catalysts. The reaction is carefully controlled to avoid over-chlorination or decomposition. The product mixture contains multiple isomers, including cis- and trans-chlordane forms, which are separated by fractional distillation or chromatography.

  • Laboratory Synthesis:
    Small-scale synthesis employs radical chlorination under UV light or thermal initiation with radical initiators. The reaction is monitored by gas chromatography and mass spectrometry to ensure correct substitution patterns and to identify isomeric composition.

Analytical and Quality Control Methods

Summary Table of Preparation Conditions

Parameter Details
Starting Material Chlordene (4,7-methano-1H-indene derivatives)
Chlorinating Agent Chlorine gas (Cl2)
Catalyst Lewis acids (e.g., FeCl3) or radical initiators
Reaction Type Electrophilic addition or free-radical substitution
Solvents for Extraction Toluene, benzene, acetone
Temperature Range Typically ambient to moderate heating (varies)
Purification Techniques Recrystallization, chromatography, fractional distillation
Analytical Techniques GC-ECD, IRS, TLC, colorimetry, DSC

Research and Literature Data

  • The International Agency for Research on Cancer (IARC) Monographs provide detailed chemical and toxicological data on chlordane and related compounds, including preparation methods emphasizing Lewis acid-catalyzed chlorination of chlordene.
  • National Institute of Standards and Technology (NIST) documents confirm the preparation of organochlorine pesticides by weighing and mixing purified components, followed by dissolution in acetone and homogenization, which is relevant for standard reference materials preparation.
  • PubChem and NIST Chemistry WebBook provide molecular and structural data supporting the synthetic approaches and characterization of these chlorinated bicyclic compounds.

Mechanism of Action

Comparison with Similar Compounds

Heptachlor (CAS RN 76-44-8)

  • Molecular Formula : C₁₀H₅Cl₇
  • Structure: 1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene .
  • Key Difference : Contains seven chlorine atoms instead of eight, resulting in reduced molecular weight (389.3 g/mol) and altered reactivity .
  • Use : Insecticide and chlordane impurity (up to 10% in technical mixtures) .

Nonachlor (Empirical Formula C₁₀H₅Cl₉)

  • Structure : Additional chlorine atom compared to chlordane, forming a fully saturated derivative.
  • Key Difference : Nine chlorine atoms, enhancing hydrophobicity and environmental persistence .

Dieldrin (CAS RN 60-57-1)

  • It features an epoxide group, increasing its stability and toxicity .

Physicochemical and Toxicological Comparisons

Property Chlordane (C₁₀H₆Cl₈) Heptachlor (C₁₀H₅Cl₇) Nonachlor (C₁₀H₅Cl₉)
Molecular Weight 409.8 g/mol 389.3 g/mol ~414.3 g/mol (estimated)
Chlorine Atoms 8 7 9
Melting Point 103–108°C (isomers) 95–96°C 125–127°C (estimated)
Acute Oral Toxicity (LD₅₀, Rat) 283–590 mg/kg 40–220 mg/kg Data limited
Environmental Half-Life 10–20 years (soil) 1–2 years (soil) >20 years (estimated)

Key Findings :

  • Heptachlor exhibits higher acute toxicity (lower LD₅₀) compared to chlordane due to its increased bioavailability .
  • Nonachlor’s additional chlorine enhances lipophilicity, leading to prolonged bioaccumulation in adipose tissues .
  • Chlordane’s stereoisomers (α- and γ-) show similar insecticidal activity but differ in metabolic pathways, influencing species-specific toxicity .

Regulatory and Environmental Status

  • Chlordane : Banned in most countries under the Stockholm Convention (2001) . In Japan, its concentration in products is restricted to <0.1% .
  • Heptachlor : Listed as a POP, with use prohibited in agriculture since the 1980s .
  • Nonachlor: Often detected as a chlordane degradation product; regulated under the same frameworks .

Biological Activity

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, commonly known as Chlordane (CAS Number: 57-74-9), is a synthetic organochlorine compound that has been widely used as a pesticide. Its biological activity is of significant concern due to its toxicity and environmental persistence. This article aims to provide a comprehensive overview of the biological activity of Chlordane, including its effects on various organisms, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C10H6Cl8
  • Molecular Weight : 409.78 g/mol
  • Melting Point : 106 °C
  • Boiling Point : 175 °C at 1 Torr
  • Density : 1.59-1.63 g/cm³ at 25 °C

Structural Characteristics

Chlordane is characterized by its complex structure featuring multiple chlorine atoms attached to a bicyclic framework. The presence of these chlorine atoms contributes to its hydrophobicity and bioaccumulation potential in the environment.

Toxicity Profile

Chlordane is classified as highly toxic to aquatic organisms and poses significant risks to soil organisms as well. The compound has been shown to disrupt endocrine functions in various species, leading to reproductive and developmental abnormalities.

Toxicity Data Table

Organism TypeToxicity Level (LC50)Reference
Fish (e.g., trout)0.2 - 0.5 mg/L
Daphnia (water flea)0.01 mg/L
EarthwormsHigh (specific LC50 not available)

Chlordane exerts its biological effects primarily through:

  • Neurotoxicity : It interferes with the normal functioning of neurotransmitters, particularly affecting the sodium channels in nerve cells.
  • Endocrine Disruption : The compound mimics hormones and disrupts hormonal signaling pathways, which can lead to reproductive issues in wildlife.
  • Bioaccumulation : Due to its lipophilic nature, Chlordane accumulates in fatty tissues of organisms, leading to higher concentrations up the food chain.

Environmental Impact

Chlordane's persistence in the environment is a major concern. It can remain in soil for years and has been detected in groundwater and surface waters. This environmental stability raises alarms about its long-term ecological effects.

Case Studies

  • Aquatic Ecosystems : Studies have documented declines in fish populations in areas where Chlordane was heavily applied as a pesticide. For instance, research conducted in the Great Lakes region indicated significant bioaccumulation in fish species that were subsequently found to exhibit reproductive abnormalities and increased mortality rates .
  • Soil Organisms : Research has shown that Chlordane negatively impacts soil health by reducing microbial diversity and altering soil community structures. A study found that earthworm populations were significantly diminished in soils treated with Chlordane compared to untreated controls .

Regulatory Status

Due to its toxicity and environmental persistence, Chlordane has been banned or restricted in many countries under various environmental protection regulations. In the United States, it was banned for agricultural use by the EPA in 1988 but continues to be a concern due to legacy contamination.

Q & A

Q. Table 1: Key Structural and Stereochemical Features

FeatureImpact on ReactivityReference
Chlorination at 1,2,4,5,6,7,8,8Enhances electrophilic substitution resistance but increases hydrophobicity
Methano bridge (4,7)Stabilizes bicyclic framework; influences ring strain and metabolic oxidation rates

Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography (HPLC) are standard methods. Key considerations include:

  • Sample Preparation : Use Soxhlet extraction with hexane:acetone (1:1 v/v) for soil/sediment matrices .
  • GC-MS Parameters : Electron ionization (EI) at 70 eV, DB-5MS column (30 m × 0.25 mm ID), and selected ion monitoring (SIM) for m/z 373 (molecular ion cluster for C10H5Cl7) .
  • Detection Limits : GC-MS achieves limits of 0.1–0.5 ng/g in biological tissues, while HPLC-UV detects at 10–50 ng/mL .

Q. Table 2: Analytical Performance Metrics

MatrixMethodLOD (ng/g)Recovery (%)Reference
SoilGC-MS0.285–92
Human serumHPLC-UV1078–88

Advanced: How do stereoisomeric differences (e.g., cis- vs. trans-chlordane) affect environmental partitioning and toxicity?

Methodological Answer:
Stereochemistry governs partitioning coefficients and metabolic pathways:

  • Air-Water Partitioning : Trans-chlordane has a higher log KAW (−2.1 vs. −2.5 for cis), favoring atmospheric transport .
  • Biotransformation : Cis-chlordane undergoes cytochrome P450-mediated epoxidation 3× faster than trans, producing heptachlor epoxide (LC50 in rats: 25 mg/kg vs. 45 mg/kg) .
  • Ecotoxicity : Trans-chlordane bioaccumulates in aquatic organisms (BCF = 4,500 in trout) due to enhanced membrane permeability .

Q. Table 3: Comparative Toxicity of Stereoisomers

IsomerLD50 (Rat, oral)BCF (Fish)Half-life (Soil)Reference
Cis283 mg/kg2,80012–15 years
Trans335 mg/kg4,5008–10 years

Advanced: What molecular mechanisms underlie its neurotoxic and endocrine-disrupting effects?

Methodological Answer:
The compound interacts with γ-aminobutyric acid (GABAA) receptors and estrogen receptors (ERs):

  • GABAA Antagonism : Chlorine substitution at positions 1 and 4 enhances binding to the picrotoxinin site, blocking Cl<sup>−</sup> influx (IC50 = 1.2 µM in rat neurons) .
  • ER Activation : At 10 nM, it induces ERα-mediated transcription in MCF-7 cells via a noncompetitive binding mode (Ki = 8.3 µM) .
  • Oxidative Stress : Generates ROS through cytochrome P450 2B6 metabolism, leading to lipid peroxidation (MDA levels increase by 45% in hepatic cells) .

Experimental Design Tip : Use siRNA knockdown of GABAA subunits or ERα/β to isolate pathway-specific effects.

Advanced: How can researchers design degradation studies to assess its persistence in anaerobic environments?

Methodological Answer:
Anaerobic microbial degradation is a priority for remediation. Key methodologies include:

  • Reductive Dechlorination : Inoculate sediment microcosms with Dehalococcoides spp. under strict anaerobic conditions (Eh < −200 mV). Monitor Cl<sup>−</sup> release via ion chromatography .
  • Isotopic Tracers : Use <sup>13</sup>C-labeled compound to track mineralization to CO2 and CH4.
  • Kinetic Modeling : Apply first-order decay models (k = 0.003–0.005 day<sup>−1</sup> in wetland sediments) .

Q. Table 4: Degradation Byproducts

ConditionMajor ByproductToxicity (EC50)Reference
AerobicHeptachlor epoxide0.8 µM (Algae)
AnaerobicDichlorodihydroindene12 µM (Daphnia)

Advanced: What computational strategies predict its binding affinity to biomolecular targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and QSAR models are effective:

  • Docking Parameters : Use Lamarckian GA with 100 runs, grid box centered on GABAA receptor (PDB: 6HUO). The ΔG for trans-chlordane binding is −9.2 kcal/mol vs. −8.7 for cis .
  • QSAR Descriptors : Log P, polar surface area, and HOMO-LUMO gap correlate with acute toxicity (R<sup>2</sup> = 0.89 in zebrafish assays) .

Validation : Cross-validate predictions with in vitro ATPase inhibition assays (IC50 = 14 µM predicted vs. 16 µM observed) .

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